![molecular formula C12H16O3 B14591312 2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane CAS No. 61537-60-8](/img/structure/B14591312.png)
2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane is an organic compound characterized by the presence of an oxirane (epoxide) ring and a peroxy group attached to a phenyl-substituted propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane typically involves the reaction of 2-phenylpropan-2-yl hydroperoxide with an appropriate epoxide precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxirane ring. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes where the hydroperoxide is generated in situ and subsequently reacted with an epoxide precursor. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane undergoes several types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted alcohols or ethers.
Applications De Recherche Scientifique
2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane involves its ability to undergo nucleophilic attack at the oxirane ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways and exerting specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl-substituted propyl chain but lacking the peroxy and oxirane groups.
Epoxides: Compounds containing an oxirane ring but without the peroxy group.
Peroxides: Compounds containing a peroxy group but without the oxirane ring.
Propriétés
Numéro CAS |
61537-60-8 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-(2-phenylpropan-2-ylperoxymethyl)oxirane |
InChI |
InChI=1S/C12H16O3/c1-12(2,10-6-4-3-5-7-10)15-14-9-11-8-13-11/h3-7,11H,8-9H2,1-2H3 |
Clé InChI |
DYNAWFOTHLMDEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)OOCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)

![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)
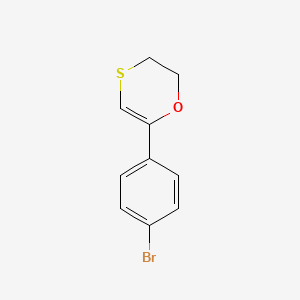

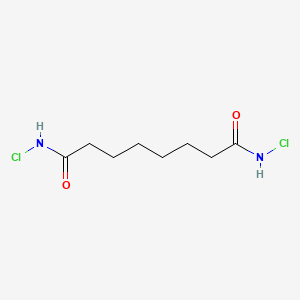
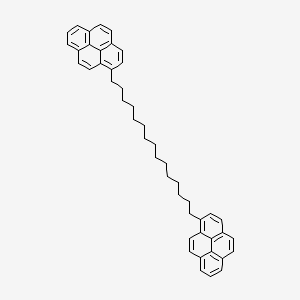
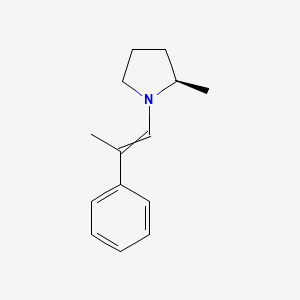
![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
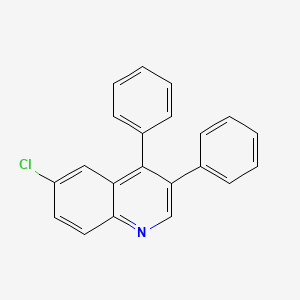
![Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane](/img/structure/B14591308.png)

![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)
